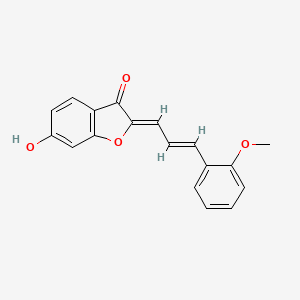

(Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one

Description

(Z)-6-Hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one is a benzofuranone derivative characterized by a fused bicyclic core with a ketone group at position 2. The compound features a hydroxy group at position 6 and an (E)-configured allylidene side chain at position 2, substituted with a 2-methoxyphenyl group. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The Z configuration of the benzofuranone double bond and the E geometry of the allylidene moiety are critical for its molecular geometry and intermolecular interactions, such as π-π stacking or hydrogen bonding .

Key spectroscopic data include:

- 1H NMR (DMSO-d6): Resonances at δ 7.61 (d, J = 8.4 Hz) and δ 6.76 (d, J = 1.9 Hz) correspond to aromatic protons, while δ 11.14 (s) and δ 9.28 (s) indicate phenolic and enolic hydroxyl groups, respectively .

- HRMS (ESI): A molecular ion peak at m/z 265.0854 ([M+H]⁺) confirms the molecular formula C₁₇H₁₂O₄ .

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-21-15-7-3-2-5-12(15)6-4-8-16-18(20)14-10-9-13(19)11-17(14)22-16/h2-11,19H,1H3/b6-4+,16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYOJXMBKGPQDE-DIBUEWCDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with 2-methoxyphenylacetic acid under acidic conditions, followed by cyclization and dehydration steps. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using catalysts and controlled temperature settings .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated products.

Scientific Research Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of hydroxyl groups allows it to scavenge free radicals effectively, reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Preliminary studies suggest that (Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one may inhibit the proliferation of cancer cells. Mechanistic studies have shown that it can induce apoptosis in various cancer cell lines by activating caspases and downregulating anti-apoptotic proteins. This mechanism positions it as a promising candidate for further development in cancer therapies.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This effect could make it beneficial in treating conditions such as arthritis and other inflammatory disorders.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the condensation of appropriate benzofuran derivatives with substituted phenyl compounds under basic conditions.

Synthetic Route Overview :

- Starting Materials : Benzofuran derivatives and substituted aldehydes.

- Reagents : Sodium hydroxide or potassium hydroxide as a base.

- Solvents : Ethanol or methanol for refluxing.

- Purification Methods : Recrystallization or chromatography to isolate the final product.

Case Studies

- Antioxidant Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a dietary antioxidant supplement.

- Cancer Cell Line Research : In a study conducted on breast cancer cell lines, this compound showed a dose-dependent inhibition of cell growth, leading to increased apoptosis rates compared to control groups.

- Anti-inflammatory Mechanism Exploration : Research published in Pharmacological Reports indicated that the compound inhibited TNF-alpha production in macrophages, highlighting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : The 6-hydroxy group enhances water solubility through hydrogen bonding, but bulky substituents (e.g., 7-methyl in ) reduce it.

- Melting Points : Analog 6y (3-hydroxy-4-methoxybenzylidene) exhibits a high melting point (254.9–255.5 °C) due to strong intermolecular hydrogen bonding .

Spectroscopic Distinctions

- 13C NMR: The target compound’s carbonyl resonance at δ 179.91 is upfield compared to δ 182.56 in quinoline-containing A4, reflecting electronic differences .

- UV-Vis: The (E)-allylidene group in the target compound likely increases conjugation, shifting λmax compared to non-conjugated analogs.

Research Implications

The structural versatility of benzofuranones allows tailored modifications for applications in medicinal chemistry (e.g., antitumor agents) and materials science. The target compound’s combination of E/Z isomerism and methoxy substitution offers a balance between solubility and bioactivity, warranting further exploration in drug discovery pipelines.

Biological Activity

(Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one, also known as a benzofuran derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and a methoxyphenyl group, contributing to its potential therapeutic applications.

- Chemical Formula : C16H12O4

- Molecular Weight : 268.27 g/mol

- CAS Number : 1234351-88-2

Antioxidant Properties

Research indicates that benzofuran derivatives exhibit significant antioxidant activity. This compound's hydroxyl group is believed to play a crucial role in scavenging free radicals, thereby reducing oxidative stress in cells. A study demonstrated that similar compounds could effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies suggest that it possesses antimicrobial properties comparable to conventional antibiotics. For instance, it was effective against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) indicating moderate to strong activity .

Anticancer Activity

Preliminary investigations have highlighted the potential of this compound in cancer therapy. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of anti-apoptotic proteins. The mechanism appears to involve the inhibition of cell proliferation and the promotion of cell cycle arrest .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Antioxidant Mechanism : The compound may enhance the cellular antioxidant defense system by increasing the expression of antioxidant enzymes.

- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or function as a membrane disruptor.

- Anticancer Mechanism : It likely triggers apoptotic pathways via mitochondrial dysfunction and activation of caspases.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antioxidant, Antimicrobial, Anticancer |

| 6-hydroxy-1-benzofuran-3(2H)-one | Structure | Moderate Antioxidant |

| 2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one | Structure | Antimicrobial |

Case Studies

Several studies have explored the biological activity of related benzofuran derivatives, providing insights into their potential therapeutic applications:

- Anticancer Effects : A study on related compounds indicated significant cytotoxicity against breast cancer cells, suggesting that structural modifications could enhance efficacy .

- Antimicrobial Efficacy : A comparative study found that certain benzofurans exhibited enhanced activity against resistant bacterial strains, highlighting their potential as alternative therapeutic agents .

Q & A

Q. Basic

- 1H/13C NMR : Key signals include the benzofuranone carbonyl at δ 170–175 ppm and olefinic protons (δ 6.8–7.5 ppm) confirming the allylidene moiety .

- HRMS : Accurate mass determination (e.g., m/z 283.0611 for C16H12O5) validates molecular composition .

- X-ray diffraction : Resolves stereochemistry; for example, the (Z)-configuration is confirmed by a dihedral angle <10° between benzofuran and allylidene planes .

How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Advanced

Discrepancies often arise from incomplete force field parameterization or solvent effects in docking studies. For instance, molecular dynamics simulations using explicit solvent models (e.g., TIP3P water) improve binding affinity predictions for targets like DRAK2 kinase . Validate computational results with isothermal titration calorimetry (ITC) to measure actual binding constants. If bioactivity is lower than predicted, check for aggregation artifacts using dynamic light scattering (DLS) .

What strategies enable stereochemical control during the synthesis of (Z)-configured aurones?

Q. Advanced

- Chiral auxiliaries : Use Evans’ oxazolidinones to direct allylidene geometry .

- Asymmetric catalysis : Dual-metal catalysts (e.g., Cu/Zn) promote enantioselective allylation, achieving >90% ee in benzofuran-3(2H)-one derivatives .

- Microwave-assisted synthesis : Short reaction times minimize thermal equilibration between isomers, favoring kinetic (Z)-product formation .

What methodologies are recommended for evaluating the compound’s pro-apoptotic and cell cycle effects in cancer models?

Q. Advanced

- MTT assay : Determine IC50 values (e.g., 12.3 μM in MCF-7 cells) .

- Flow cytometry : Use Hoechst 33342/PI staining to quantify apoptosis (Annexin V-FITC) and JC-1 dye for mitochondrial membrane potential loss .

- Cell cycle analysis : Synchronize cells with serum starvation, treat with the compound, and analyze phase distribution via propidium iodide staining (G0/G1 arrest indicates CDK4/6 inhibition) .

How can substituent effects on the aromatic aldehyde moiety be systematically studied to enhance bioactivity?

Q. Advanced

- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the 2-methoxyphenyl position.

- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent Hammett constants (σ) with inhibitory activity against targets like NF-κB .

- Crystallographic data : Overlay ligand-bound protein structures (e.g., PDB: A1D8N) to identify steric clashes or hydrogen-bonding opportunities .

What analytical methods ensure batch-to-batch consistency in purity and stability studies?

Q. Basic

- HPLC-PDA : Use a C18 column (MeCN/H2O + 0.1% TFA) to monitor degradation products; retention time ~8.2 min .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and analyze by LC-MS for oxidation (e.g., quinone formation) .

How does the compound’s solubility in physiological buffers impact in vivo testing, and what formulation strategies mitigate this?

Advanced

The compound’s low water solubility (<0.1 mg/mL) limits bioavailability. Strategies:

- Nanoemulsions : Use TPGS-1000 as a surfactant to achieve 5 mg/mL solubility .

- Prodrug design : Introduce phosphate esters at the 6-hydroxy group, hydrolyzed in vivo by alkaline phosphatase .

What computational tools predict metabolic pathways and potential toxicity?

Q. Advanced

- CYP450 metabolism : Use StarDrop’s WhichP450 module to identify likely oxidation sites (e.g., allylidene double bond) .

- Toxicity screening : ADMET Predictor assesses hepatotoxicity (e.g., AMES test alerts for mutagenicity) .

How can researchers validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.